molecular formula C12H15N3O B1475953 (1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2091591-67-0

(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1475953
CAS RN: 2091591-67-0
M. Wt: 217.27 g/mol
InChI Key: RGPIIPDHZUXTSP-UHFFFAOYSA-N
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Description

(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a benzyl group attached to it, which is an aromatic compound derived from benzene . The molecule also contains a methanol group, indicating the presence of an alcohol functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the benzyl and methanol groups. The benzene ring could undergo electrophilic aromatic substitution, a reaction that maintains aromaticity . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, reforming the aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, being aromatic, has a planar structure with conjugated pi bonds . The triazole ring also has a planar structure, with the two nitrogen atoms and three carbon atoms arranged in a five-membered ring . The methanol group would be attached to one of these atoms, likely via a single bond .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The benzene ring could undergo electrophilic aromatic substitution reactions . The alcohol group could participate in reactions typical of alcohols, such as dehydration or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the alcohol group could make it polar and capable of forming hydrogen bonds . The aromatic benzene ring could contribute to its stability and possibly its reactivity .

Scientific Research Applications

Applications in Catalysis

(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol and its derivatives have been extensively studied for their role in catalysis, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. A tris(triazolyl)methanol-Cu(I) complex, derived from a similar compound, demonstrated exceptional catalytic activity in these reactions, offering low catalyst loadings, compatibility with various functional groups, and operational simplicity at room temperature (Ozcubukcu et al., 2009). Another study highlighted a triazole derivative that enhanced the rate of copper-catalyzed azide–alkyne cycloaddition, marking its potential for 'click' chemistry applications due to its stability and excellent yield under mild conditions (Tale et al., 2015). Furthermore, tris(triazolyl)methanol ligands were effectively used in CuAAC reactions, showcasing stability and reusability, especially when immobilized onto substrates like Merrifield resins, indicating their potential in industrial-scale applications (Ozkal et al., 2012).

Interactions and Molecular Structures

Studies also focus on the molecular structures and interactions involving triazole compounds. One research discussed the π-hole tetrel bonding interactions in certain triazole derivatives, offering insights into the electronic effects of substituents on these interactions and their influence on molecular stability and reactivity (Ahmed et al., 2020). Another study presented the crystal structures of triazolyl compounds with variations in molecular geometry affecting their biological activities, such as α-glycosidase inhibition (Gonzaga et al., 2016).

Antimicrobial and Antiviral Properties

Furthermore, research has explored the antimicrobial, antifungal, and anticonvulsant properties of novel triazole compounds. One study synthesized new triazole derivatives exhibiting moderate antibacterial and antifungal activities, with some showing significant anticonvulsant effects (Rajasekaran et al., 2006). Another series of triazole derivatives demonstrated high antimicrobial activity, highlighting the potential of these compounds in developing new therapeutic agents (Sunitha et al., 2017).

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its interactions with other molecules. Further investigation and exploration of its potential in various fields would contribute to its potential application in the future .

properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-3-4-11(10(2)5-9)6-15-7-12(8-16)13-14-15/h3-5,7,16H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPIIPDHZUXTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(N=N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol

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